Cas no 912903-04-9 (1-(4-methoxyphenyl)-4-{1-(4-methoxyphenyl)methyl-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one)

1-(4-methoxyphenyl)-4-{1-(4-methoxyphenyl)methyl-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one Chemical and Physical Properties
Names and Identifiers
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- 1-(4-methoxyphenyl)-4-[1-[(4-methoxyphenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one
- 1-(4-methoxyphenyl)-4-{1-(4-methoxyphenyl)methyl-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one
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- Inchi: 1S/C26H25N3O3/c1-31-21-11-7-18(8-12-21)16-29-24-6-4-3-5-23(24)27-26(29)19-15-25(30)28(17-19)20-9-13-22(32-2)14-10-20/h3-14,19H,15-17H2,1-2H3
- InChI Key: KGGJYOZIXDNKMK-UHFFFAOYSA-N
- SMILES: N1(C2=CC=C(OC)C=C2)CC(C2N(CC3=CC=C(OC)C=C3)C3=CC=CC=C3N=2)CC1=O
1-(4-methoxyphenyl)-4-{1-(4-methoxyphenyl)methyl-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3320-0187-10μmol |
1-(4-methoxyphenyl)-4-{1-[(4-methoxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one |
912903-04-9 | 90%+ | 10μmol |
$69.0 | 2023-08-07 | |
Life Chemicals | F3320-0187-15mg |
1-(4-methoxyphenyl)-4-{1-[(4-methoxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one |
912903-04-9 | 90%+ | 15mg |
$89.0 | 2023-08-07 | |
Life Chemicals | F3320-0187-5μmol |
1-(4-methoxyphenyl)-4-{1-[(4-methoxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one |
912903-04-9 | 90%+ | 5μmol |
$63.0 | 2023-08-07 | |
Life Chemicals | F3320-0187-20μmol |
1-(4-methoxyphenyl)-4-{1-[(4-methoxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one |
912903-04-9 | 90%+ | 20μmol |
$79.0 | 2023-08-07 | |
Life Chemicals | F3320-0187-20mg |
1-(4-methoxyphenyl)-4-{1-[(4-methoxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one |
912903-04-9 | 90%+ | 20mg |
$99.0 | 2023-08-07 | |
Life Chemicals | F3320-0187-5mg |
1-(4-methoxyphenyl)-4-{1-[(4-methoxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one |
912903-04-9 | 90%+ | 5mg |
$69.0 | 2023-08-07 | |
Life Chemicals | F3320-0187-25mg |
1-(4-methoxyphenyl)-4-{1-[(4-methoxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one |
912903-04-9 | 90%+ | 25mg |
$109.0 | 2023-08-07 | |
Life Chemicals | F3320-0187-3mg |
1-(4-methoxyphenyl)-4-{1-[(4-methoxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one |
912903-04-9 | 90%+ | 3mg |
$63.0 | 2023-08-07 | |
Life Chemicals | F3320-0187-2μmol |
1-(4-methoxyphenyl)-4-{1-[(4-methoxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one |
912903-04-9 | 90%+ | 2μmol |
$57.0 | 2023-08-07 | |
Life Chemicals | F3320-0187-4mg |
1-(4-methoxyphenyl)-4-{1-[(4-methoxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one |
912903-04-9 | 90%+ | 4mg |
$66.0 | 2023-08-07 |
1-(4-methoxyphenyl)-4-{1-(4-methoxyphenyl)methyl-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one Related Literature
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Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576
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2. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751
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Esteban E. Ureña-Benavides,Christopher L. Kitchens RSC Adv., 2012,2, 1096-1105
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Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302
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Shi-Lu Zheng,Yun-Xiang Zou,Zhong Wen,Jia-Fu Lin,Ling-Hui Gu,Long Chen Org. Biomol. Chem., 2021,19, 6812-6816
Additional information on 1-(4-methoxyphenyl)-4-{1-(4-methoxyphenyl)methyl-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one
Chemical Profile of 1-(4-methoxyphenyl)-4-{1-(4-methoxyphenyl)methyl-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one (CAS No. 912903-04-9)
The compound 1-(4-methoxyphenyl)-4-{1-(4-methoxyphenyl)methyl-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one, identified by its CAS number 912903-04-9, represents a sophisticated molecular entity within the realm of pharmaceutical chemistry. Its structural framework integrates multiple pharmacophoric moieties, including a 4-methoxyphenyl group and a 1H-1,3-benzodiazol-2-yl moiety, which are strategically positioned to modulate biological activity. This unique arrangement has garnered attention in the scientific community for its potential therapeutic applications.
Recent advancements in medicinal chemistry have highlighted the significance of heterocyclic compounds in drug design. The presence of a pyrrolidin-2-one core in this molecule suggests a structural similarity to known bioactive scaffolds, which often exhibit favorable pharmacokinetic properties. The 4-methoxyphenyl substituent, in particular, is well-documented for its ability to enhance binding affinity and metabolic stability, making it a valuable component in the development of novel therapeutic agents.
Current research endeavors are focused on exploring the pharmacological profile of this compound. Preliminary studies indicate that it may possess inhibitory properties against certain enzymes and receptors implicated in neurological and inflammatory disorders. The benzodiazol-2-yl group, a structural feature shared with several FDA-approved medications, further underscores its potential as a pharmacologically relevant entity. This combination of moieties has sparked interest among researchers aiming to develop next-generation therapeutics with improved efficacy and reduced side effects.
The synthesis of 1-(4-methoxyphenyl)-4-{1-(4-methoxyphenyl)methyl-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one involves multi-step organic transformations that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated cyclizations, have been employed to construct the complex core structure efficiently. These techniques not only streamline the synthetic process but also enhance the scalability of production, which is crucial for subsequent preclinical and clinical evaluations.
In the context of drug discovery, computational modeling and molecular docking studies have been instrumental in predicting the binding interactions of this compound with biological targets. The integration of machine learning algorithms has further refined these predictions by analyzing vast datasets of known drug-target relationships. Such computational approaches have accelerated the identification of lead compounds with high binding affinity and selectivity, thereby expediting the drug development pipeline.
The pharmacokinetic behavior of 1-(4-methoxyphenyl)-4-{1-(4-methoxyphenyl)methyl-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is another critical area of investigation. In vitro and in vivo studies have begun to elucidate its absorption, distribution, metabolism, and excretion (ADME) properties. Early findings suggest that the compound exhibits moderate solubility in aqueous media and undergoes biotransformation via standard metabolic pathways. These insights are vital for optimizing dosage regimens and minimizing potential drug-drug interactions during clinical trials.
The potential therapeutic applications of this compound are broad-ranging. Researchers are particularly interested in its potential as an adjunct therapy for neurological disorders characterized by aberrant neuronal activity. The benzodiazol moiety's known anxiolytic and sedative effects make it a promising candidate for conditions such as epilepsy and chronic pain syndromes. Additionally, its structural similarity to established anti-inflammatory agents suggests that it may also exhibit immunomodulatory properties.
As the field of chemical biology continues to evolve, innovative approaches to drug design are being developed to address unmet medical needs more effectively. The case of 1-(4-methoxyphenyl)-4-{1-(4-methoxyphenyl)methyl-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one exemplifies how integrating diverse structural motifs can yield novel compounds with unique biological profiles. Further exploration into its mechanism of action and therapeutic potential will undoubtedly contribute valuable insights into future drug development strategies.
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